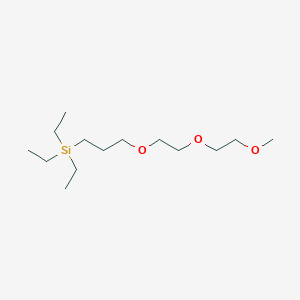
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: is a chemical compound with the molecular formula C15H24O indanes , which are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of two butyl groups at positions 5 and 7, and a hydroxyl group at position 1 on the indane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indanone derivatives. The reaction typically uses butyl chloride as the alkylating agent and aluminum chloride as the catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the Grignard reaction . In this approach, 5,7-dibutylindanone is reacted with methylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as or .
Reduction: The compound can be reduced to form the corresponding hydrocarbon using and a .
Substitution: The butyl groups can be substituted with other alkyl or aryl groups using reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH).
Major Products
Oxidation: 5,7-Dibutyl-2,3-dihydro-1H-inden-1-one.
Reduction: 5,7-Dibutylindane.
Substitution: Various substituted indanes depending on the substituent used.
Scientific Research Applications
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The butyl groups can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Lacks the butyl groups, making it less hydrophobic.
5-Chloro-2,3-dihydro-1H-inden-1-ol: Contains a chlorine atom instead of butyl groups, altering its reactivity and biological activity.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Contains methoxy groups and a methylene group, significantly changing its chemical properties.
Uniqueness
The presence of two butyl groups at positions 5 and 7 in 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol makes it more hydrophobic compared to its analogs. This hydrophobicity can influence its solubility, reactivity, and interaction with biological molecules, making it a unique compound for various applications.
Properties
CAS No. |
923977-20-2 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
5,7-dibutyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C17H26O/c1-3-5-7-13-11-14(8-6-4-2)17-15(12-13)9-10-16(17)18/h11-12,16,18H,3-10H2,1-2H3 |
InChI Key |
GDDVNRBWHQWHCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C(CC2)O)C(=C1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl]cyclopentanol](/img/structure/B14165457.png)
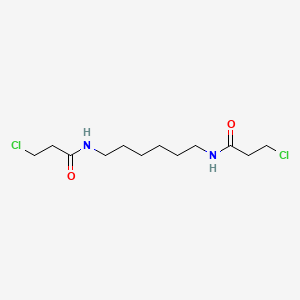
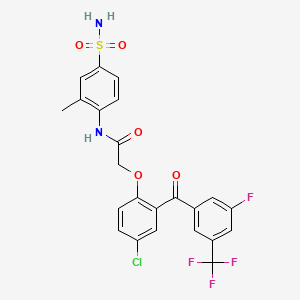

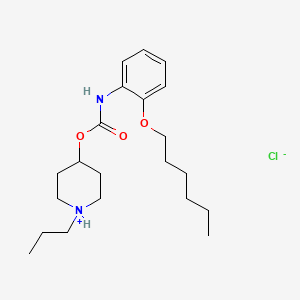

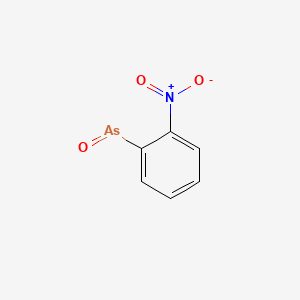
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)
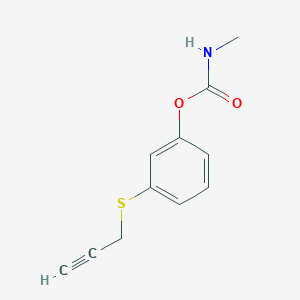
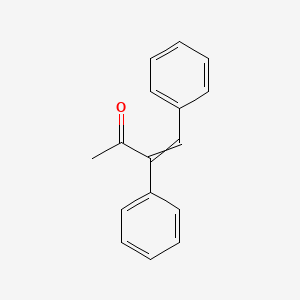
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
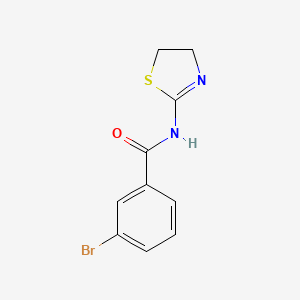
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
